2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
Overview
Description
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound featuring a spiro structure with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology
The compound has shown potential in biological studies due to its antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant activity .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They have been investigated for their antiviral, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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One-Pot Synthesis: : A common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with 2,6-dimethylpiperidine in the presence of a catalyst such as meglumine under aqueous conditions . The reaction is typically carried out at room temperature, providing a high yield of the desired product.
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Microwave-Assisted Synthesis: : Another efficient method utilizes microwave irradiation to accelerate the reaction. The thiosemicarbazone intermediate is cyclized with 2,6-dimethylpiperidine under solvent-free conditions, significantly reducing reaction time and increasing yield .
Industrial Production Methods
Industrial production of 2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione often employs scalable versions of the above methods, focusing on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can be performed using agents such as sodium borohydride, converting the compound into its corresponding thiol derivative.
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Substitution: : The chlorophenyl group allows for various substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The biological activity of 2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzyme activity or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,2,4-triazolidine-3-thione: Similar in structure but lacks the spiro configuration.
6-methyl-1,2,4-triazolidine-3-thione: Similar triazole ring but without the chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity compared to non-spiro analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1,2,4-triazaspiro[4.5]decane-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-10-4-2-3-9-14(10)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,10,17H,2-4,9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIIJVOVQZMGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12NC(=S)N(N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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